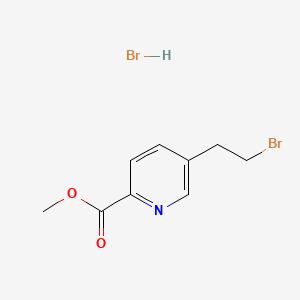
Methyl5-(2-bromoethyl)pyridine-2-carboxylatehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide is a chemical compound that belongs to the class of heterocyclic building blocks. It is often used as an intermediate in organic synthesis due to its unique structure, which includes a pyridine ring substituted with a bromoethyl group and a carboxylate ester. This compound is valuable in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide typically involves the bromination of methyl 5-(2-ethyl)pyridine-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromoethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups or to modify existing ones. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Methyl 5-bromopyridine-2-carboxylate: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.
Methyl 5-bromo-2-(bromomethyl)benzoate: Contains a benzoate instead of a pyridine ring, leading to different reactivity and applications.
Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate:
The uniqueness of methyl 5-(2-bromoethyl)pyridine-2-carboxylate hydrobromide lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11Br2NO2 |
|---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
methyl 5-(2-bromoethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-13-9(12)8-3-2-7(4-5-10)6-11-8;/h2-3,6H,4-5H2,1H3;1H |
InChI Key |
LCXBPRWEHHBSRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















